molecular formula C17H32O2 B028981 cis-7-Hexadecenoic Acid methyl ester CAS No. 56875-67-3

cis-7-Hexadecenoic Acid methyl ester

Cat. No.: B028981
CAS No.: 56875-67-3
M. Wt: 268.4 g/mol
InChI Key: FXCDESKKWMGGON-KHPPLWFESA-N
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Description

Methyl (Z)-7-hexadecenoate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (Z)-hexadec-7-enoic acid with methanol. It has a role as a plant metabolite, a nitrification inhibitor, a fungal metabolite and an algal metabolite. It is functionally related to a (Z)-hexadec-7-enoic acid.

Scientific Research Applications

  • Transdermal Drug Delivery : Cis-9-octadecenoic acid methyl ester, a related compound, enhances the transdermal flux of hydrocortisone and 5-fluorouracil across hairless mouse skin, suggesting potential applications in drug delivery systems (Song, Lau-cam, & Kim, 2001).

  • Anti-inflammatory Effects : The isomer 16:1n-10, which is a cis-7-hexadecenoic acid methyl ester, exhibits anti-inflammatory effects in phagocytic cells (Astudillo et al., 2017).

  • Fatty Acid Composition Analysis : The conversion of cis octadecenoic acids to their trans isomers is used for studying fatty acid composition and melting points (Gunstone & Ismail, 1967).

  • Metabolic Studies : Dietary methyl-2-hexadecynoate, another related compound, inhibits fatty acid elongation in animals, especially in the microsomal system, which could be relevant in metabolic research (Wood & Lee, 1981).

  • Chromatography and Separation : Silver ion high-performance liquid chromatography can separate cis and trans unsaturated fatty acid methyl esters, including this compound, which is crucial in analytical chemistry (Adlof, 1994).

  • Biochemical Analysis and Elucidation : this compound is involved in chain elongation pathways in a variety of species, helping to understand biochemical processes (Kuemmel & Chapman, 1968).

  • Oxidation Studies : The initial stage of autoxidation of cis- and trans-9-octadecenoic acid methyl esters, related to this compound, has been studied using NMR and IR spectroscopy, which is important in understanding oxidation processes (S̀liwiok, Kowalski, & Wasielewska, 1972).

Mechanism of Action

Target of Action

The primary targets of cis-7-Hexadecenoic Acid methyl ester are the membrane fatty acids of certain bacterial populations . The specific composition and abundance of these membrane fatty acids can be used to identify specific genera of bacterial populations in natural environments .

Mode of Action

It is known that the compound complements cis-7-hexadecenoic acid . This suggests that it may interact with its targets, the membrane fatty acids, in a way that complements the action of cis-7-hexadecenoic acid.

Biochemical Pathways

It has been isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters . This suggests that it may be involved in the biochemical pathways of sulfide-oxidizing autotrophic organisms.

Pharmacokinetics

It is known that the compound is sensitive to light and volatile , which may impact its bioavailability.

Result of Action

Its presence in autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters suggests that it may have a role in the metabolism of these organisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its sensitivity to light and volatility suggest that it may be less stable and effective in environments with high light exposure or temperature.

Properties

IUPAC Name

methyl (Z)-hexadec-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCDESKKWMGGON-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015911
Record name 7-​Hexadecenoic acid, methyl ester, (7Z)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56875-67-3
Record name 7-​Hexadecenoic acid, methyl ester, (7Z)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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